molecular formula C13H16FN3 B11739530 1-ethyl-N-(4-fluorobenzyl)-5-methyl-1H-pyrazol-4-amine

1-ethyl-N-(4-fluorobenzyl)-5-methyl-1H-pyrazol-4-amine

Cat. No.: B11739530
M. Wt: 233.28 g/mol
InChI Key: UAMZLUXZLRFTQT-UHFFFAOYSA-N
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Description

1-ethyl-N-[(4-fluorophenyl)methyl]-5-methyl-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(4-fluorophenyl)methyl]-5-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-fluorobenzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(4-fluorophenyl)methyl]-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Chlorine gas in the presence of a catalyst for halogenation.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in medicinal chemistry and other applications.

Scientific Research Applications

1-ethyl-N-[(4-fluorophenyl)methyl]-5-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(4-fluorophenyl)methyl]-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazol-4-amine
  • 1-ethyl-5-methyl-1H-pyrazol-4-amine
  • N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine

Uniqueness

1-ethyl-N-[(4-fluorophenyl)methyl]-5-methyl-1H-pyrazol-4-amine is unique due to the presence of both the ethyl and 4-fluorophenylmethyl groups, which contribute to its distinct chemical and biological properties. These substitutions enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C13H16FN3

Molecular Weight

233.28 g/mol

IUPAC Name

1-ethyl-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine

InChI

InChI=1S/C13H16FN3/c1-3-17-10(2)13(9-16-17)15-8-11-4-6-12(14)7-5-11/h4-7,9,15H,3,8H2,1-2H3

InChI Key

UAMZLUXZLRFTQT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=CC=C(C=C2)F)C

Origin of Product

United States

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